

Application Notes and Protocols for Fluorescence Microscopy with Biliverdin Hydrochloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Biliverdin hydrochloride*

Cat. No.: *B15588847*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biliverdin hydrochloride, a key intermediate in the heme catabolism pathway, has emerged as a versatile tool in fluorescence microscopy.^[1] While historically considered a metabolic byproduct, its intrinsic photophysical properties and its essential role as a chromophore for near-infrared fluorescent proteins (NIR FPs) have made it invaluable for advanced cellular and *in vivo* imaging.^[1] NIR imaging, in particular, offers substantial advantages for deep-tissue studies due to reduced light scattering and lower tissue autofluorescence.^[1]

These application notes provide a comprehensive overview of the use of **biliverdin hydrochloride** in fluorescence microscopy, including detailed protocols for its application and a summary of its key quantitative data.

Principle of Application

The utility of **biliverdin hydrochloride** in fluorescence imaging is primarily based on two mechanisms:

- Intrinsic Fluorescence: Biliverdin itself possesses fluorescent properties, though with a relatively low quantum yield in aqueous solutions.^[1] Its fluorescence can be significantly enhanced by environmental factors, such as binding to proteins or chelation with metals, and

upon exposure to UV irradiation.[1][2] This "turn-on" characteristic is beneficial for developing specific fluorescent probes.[1]

- Exogenous Chromophore for Near-Infrared Fluorescent Proteins (NIR FPs): A major application of biliverdin is as an exogenous chromophore for a class of engineered NIR FPs derived from bacterial phytochromes.[1] These proteins, such as those in the iRFP and smURFP families, are expressed in target cells and bind to endogenous or exogenously supplied biliverdin to become fluorescent.[1][2] This enables genetically encoded, long-term, and non-invasive imaging in the NIR spectrum.[1]

Data Presentation

Physicochemical Properties and Storage of Biliverdin Hydrochloride

Property	Value	Reference(s)
Molecular Formula	$C_{33}H_{34}N_4O_6 \cdot HCl$	
Molecular Weight	619.12 g/mol	
Appearance	Crystalline solid	
Solubility	Soluble in DMSO (~20 mg/mL), DMF (~20 mg/mL), and basic aqueous solutions (pH > 9). Sparingly soluble in aqueous buffers at neutral pH.	
Storage	Store solid at -20°C or below, protected from light. Stock solutions in DMSO can be stored at -20°C for up to one month or -80°C for up to six months. Avoid repeated freeze-thaw cycles.	

Spectral Properties of Biliverdin and Biliverdin-Binding NIR FPs

Fluorophore	Excitation Max (nm)	Emission Max (nm)	Molar Extinction Coefficient ($M^{-1}cm^{-1}$)	Quantum Yield (%)	Reference(s)
Biliverdin (in solution)	~376, ~689	~674	56,200 (at 376 nm)	0.012 (at 365 nm excitation)	[1][2]
Biliverdin (with UV irradiation)	365	-	-	0.119 (at 365 nm excitation)	[2]
iRFP720	690	720	110,000	6.0	[3]
smURFP	642	670	180,000	20.0	[4]
miRFP670	645	670	100,000	4.1	[3][4]
miRFP703	675	703	110,000	4.2	[3]

Experimental Protocols

Protocol 1: Preparation of Biliverdin Hydrochloride Stock Solution

This protocol describes the preparation of a stock solution of **biliverdin hydrochloride** for use in cell culture and fluorescence microscopy experiments.

Materials:

- **Biliverdin hydrochloride** powder
- Anhydrous, sterile Dimethyl sulfoxide (DMSO)
- Sterile, light-protected microcentrifuge tubes or vials
- Inert gas (Argon or Nitrogen) (optional, but recommended for long-term storage)

Procedure:

- Under sterile conditions and in a fume hood with dim light, weigh the desired amount of **biliverdin hydrochloride** powder.
- To minimize oxidation, gently bubble inert gas through the DMSO for 5-10 minutes before adding it to the solid.
- Dissolve the powder in sterile DMSO to a final concentration of 10-25 mM. For example, to prepare 1 mL of a 25 mM stock solution, dissolve 15.48 mg of **biliverdin hydrochloride** in 1 mL of DMSO.^[5]
- Vortex briefly until the powder is completely dissolved. The solution should be a clear, deep green.^[5]
- Immediately aliquot the stock solution into single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles and protect from light.^{[6][7]}
- Store aliquots at -20°C for up to one month or at -80°C for up to six months.^[5]

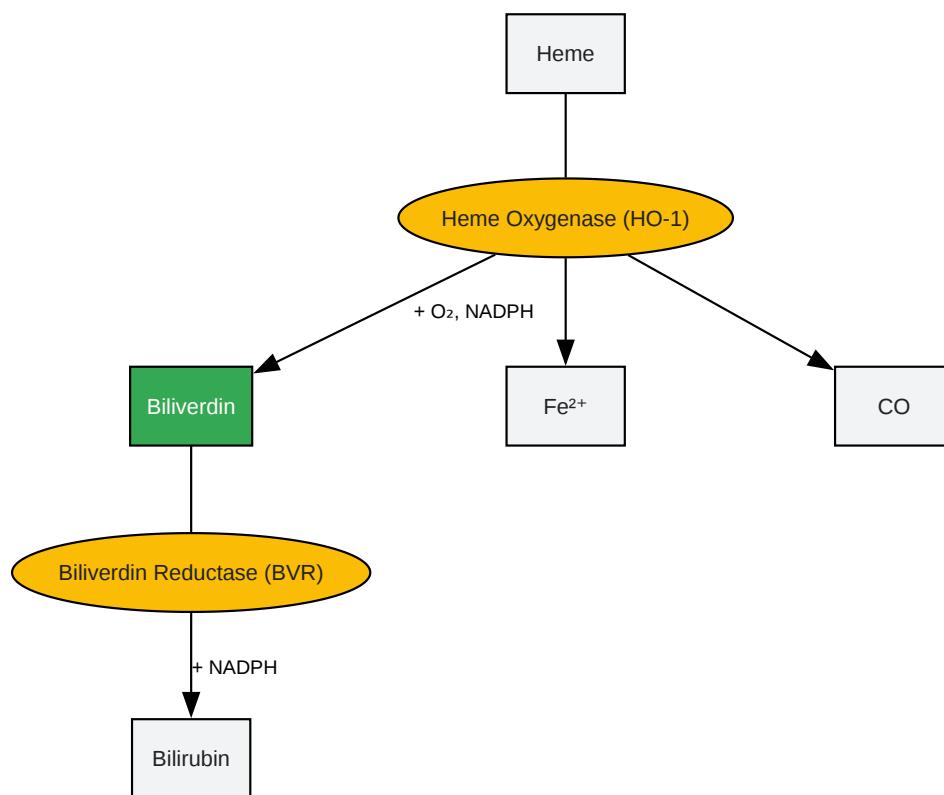
Protocol 2: Cellular Imaging with NIR FPs and Exogenous Biliverdin

This protocol outlines the steps for imaging cells expressing a near-infrared fluorescent protein (NIR FP) supplemented with exogenous **biliverdin hydrochloride**.

Materials:

- Cells of interest cultured on coverslips or in imaging dishes
- Expression vector for the desired NIR FP
- Transfection reagent
- Complete cell culture medium
- **Biliverdin hydrochloride** stock solution (10-25 mM in DMSO)
- Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)

- Fluorescence microscope with appropriate NIR filter sets (e.g., Cy5 filter set)[8]

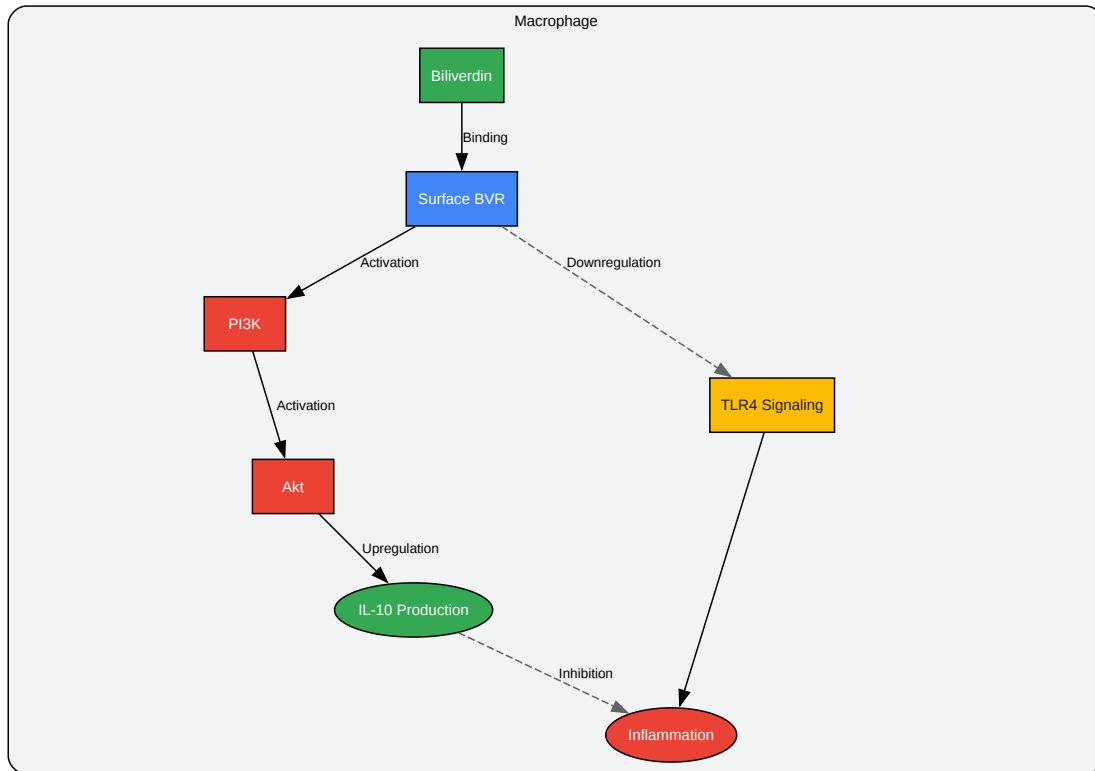

Procedure:

- Cell Transfection:
 - One day prior to transfection, seed cells to be 70-90% confluent at the time of transfection.
 - Transfect cells with the NIR FP expression vector according to the manufacturer's protocol for the chosen transfection reagent.
 - Culture the cells for 24-48 hours to allow for protein expression.[1]
- Chromophore Loading:
 - Prepare a working solution of **biliverdin hydrochloride** by diluting the stock solution in complete cell culture medium to a final concentration of 10-50 μ M. The optimal concentration should be determined experimentally for each cell type and application.[6]
 - Remove the culture medium from the cells and wash once with PBS.
 - Incubate the cells with the biliverdin-containing medium for 1-4 hours at 37°C. The optimal incubation time may vary.[9]
 - Wash the cells twice with warm PBS or HBSS to remove excess biliverdin.[1]
- Fluorescence Microscopy:
 - Image the cells using a fluorescence microscope equipped with a suitable NIR filter set. A standard Cy5 filter set (Excitation: ~620-650 nm, Emission: ~660-720 nm) is often appropriate for many NIR FPs.[8]
 - Use a light source that provides sufficient intensity in the near-infrared range, such as a xenon lamp.[4]
 - To minimize phototoxicity and photobleaching, use the lowest possible excitation light intensity and exposure time required to obtain a good signal-to-noise ratio.[7][10]

Signaling Pathways and Experimental Workflows

Heme Catabolism Pathway

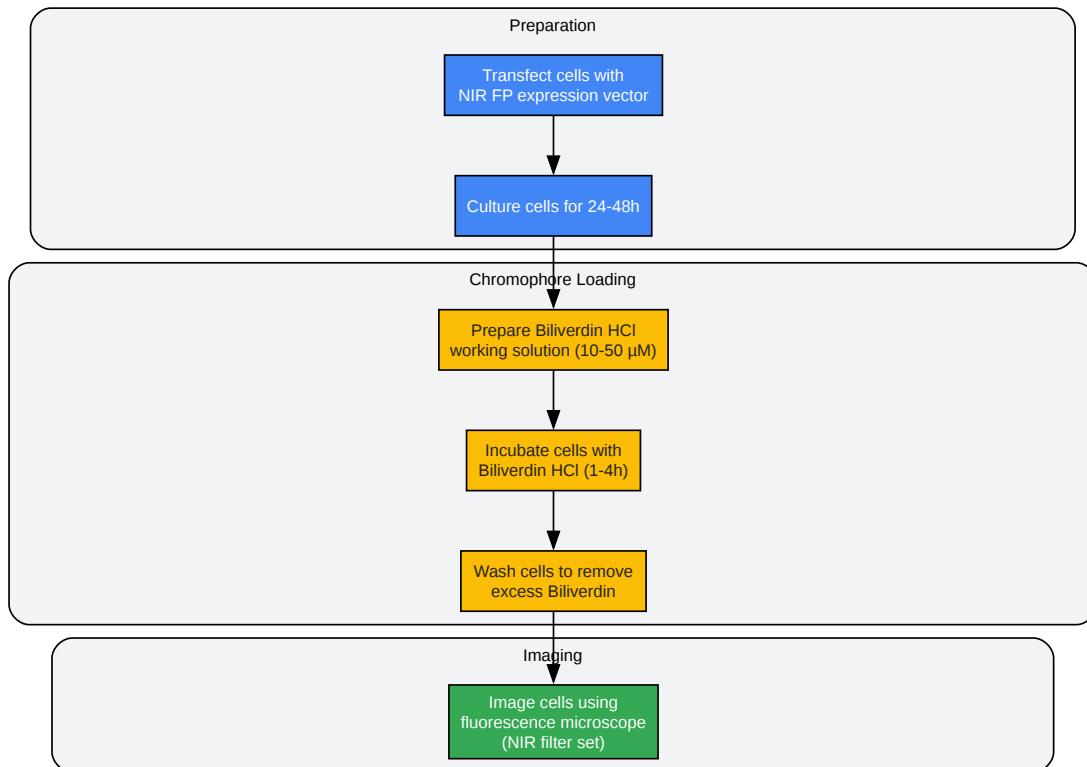
The following diagram illustrates the enzymatic breakdown of heme, which produces biliverdin as a key intermediate.



[Click to download full resolution via product page](#)

Caption: The heme catabolism pathway, showing the conversion of heme to biliverdin and then to bilirubin.[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)

Biliverdin-Mediated Anti-Inflammatory Signaling


Biliverdin can exert anti-inflammatory effects through the activation of specific signaling cascades.

[Click to download full resolution via product page](#)

Caption: Biliverdin-mediated anti-inflammatory signaling pathway in a macrophage.[15][17][18][19]

Experimental Workflow for Cellular Imaging

The following diagram outlines the key steps in a typical cellular imaging experiment using biliverdin and NIR FPs.

[Click to download full resolution via product page](#)

Caption: A generalized experimental workflow for cellular imaging with biliverdin and NIR FPs.
[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. UV-trained and metal-enhanced fluorescence of biliverdin and biliverdin nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]
- 4. blog.addgene.org [blog.addgene.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. optolongfilter.com [optolongfilter.com]
- 9. A Novel Fluorescence-Based Assay for the Measurement of Biliverdin Reductase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. UV-trained and metal-enhanced fluorescence of biliverdin and biliverdin nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Heme Catabolism Diagram – Royalty-Free Vector | VectorStock [vectorstock.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Unit 6- Heme Catabolism.pptx..... | PPTX [slideshare.net]
- 15. Frontiers | Heme Catabolic Pathway in Inflammation and Immune Disorders [frontiersin.org]
- 16. microbenotes.com [microbenotes.com]
- 17. Frontiers | Go Green: The Anti-Inflammatory Effects of Biliverdin Reductase [frontiersin.org]
- 18. Cell Surface Biliverdin Reductase Mediates Biliverdin-induced Anti-inflammatory Effects via Phosphatidylinositol 3-Kinase and Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Modulating the Biliverdin Reductase (BVR)/ERK1/2 Axis to Attenuate Oxidative Stress in Rat Arterial Rings - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Fluorescence Microscopy with Biliverdin Hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15588847#fluorescence-microscopy-with-biliverdin-hydrochloride>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com